Tetramethyl-1,3-cyclobutanedione

Description

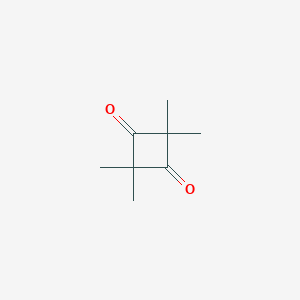

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCDVHNITQEYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044745 | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [MSDSonline] | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

933-52-8 | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyl-1,3-cyclobutanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl-1,3-cyclobutanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylcyclobutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT4AQ22KS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione from Dimethylketene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione, a valuable building block in organic synthesis, from its precursor, dimethylketene. This document details the underlying reaction mechanism, provides established experimental protocols, summarizes key quantitative data, and outlines potential side reactions.

Introduction

2,2,4,4-Tetramethyl-1,3-cyclobutanedione, also known as tetramethylcyclobutanedione, is a cyclic diketone with the molecular formula C₈H₁₂O₂. Its rigid, sterically hindered cyclobutane ring and reactive ketone functionalities make it a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, polymers, and agrochemicals. The primary route to this compound involves the dimerization of dimethylketene.

Dimethylketene (C₄H₆O) is a highly reactive ketene that readily undergoes a [2+2] cycloaddition with itself to form the more stable dimeric product, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[1] Due to its high reactivity, dimethylketene is typically generated in situ and immediately dimerizes. This guide will focus on the two most common methods for the in situ generation of dimethylketene for this synthesis: the dehydrohalogenation of isobutyryl chloride and the pyrolysis of isobutyric anhydride.

Reaction Mechanism and Signaling Pathway

The formation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione from dimethylketene proceeds via a head-to-tail [2+2] cycloaddition reaction. This dimerization is a spontaneous process that occurs readily upon the formation of dimethylketene.

Quantitative Data

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | --INVALID-LINK-- |

| Molar Mass | 140.18 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | |

| Melting Point | 114-116 °C | |

| Boiling Point | 185 °C | |

| ¹H NMR (CDCl₃) | δ 1.35 (s, 12H) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | δ 22.5 (CH₃), δ 67.5 (C), δ 217.5 (C=O) | --INVALID-LINK-- |

| IR (KBr, cm⁻¹) | 2970, 2930, 2870 (C-H), 1770 (C=O) | --INVALID-LINK-- |

| Mass Spectrum (EI, m/z) | 140 (M⁺), 70, 42 | --INVALID-LINK-- |

Reaction Yields

| Method | Reagents | Yield (%) | Reference |

| Dehydrohalogenation | Isobutyryl chloride, Triethylamine | Typically high | --INVALID-LINK-- |

| Pyrolysis | Isobutyric anhydride | Variable, dependent on conditions |

Note: Precise yields can vary significantly based on reaction scale, purity of reagents, and experimental conditions.

Experimental Protocols

Method A: Dehydrohalogenation of Isobutyryl Chloride

This method involves the in situ generation of dimethylketene from isobutyryl chloride using a tertiary amine base, typically triethylamine, followed by spontaneous dimerization.

Workflow:

Detailed Procedure (adapted from literature):

-

Apparatus Setup: A 500 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser protected by a calcium chloride tube. The entire apparatus should be flame-dried and assembled under a dry nitrogen atmosphere.

-

Reagent Preparation: In the dropping funnel, a solution of triethylamine (1.1 equivalents) in anhydrous diethyl ether is prepared. The flask is charged with a solution of isobutyryl chloride (1.0 equivalent) in anhydrous diethyl ether.

-

Reaction: The isobutyryl chloride solution is stirred and cooled in an ice bath. The triethylamine solution is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration. The filter cake is washed with anhydrous diethyl ether. The combined filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by sublimation.

Method B: Pyrolysis of Isobutyric Anhydride

This method involves the thermal decomposition of isobutyric anhydride to generate dimethylketene and isobutyric acid. The dimethylketene then dimerizes.

Workflow:

Detailed Procedure (conceptual):

-

Apparatus Setup: A pyrolysis tube (e.g., a quartz or glass tube) is packed with an inert material like glass beads or Raschig rings and placed in a tube furnace. One end of the tube is connected to a dropping funnel for the introduction of the anhydride, and the other end is connected to a series of cold traps to collect the products.

-

Pyrolysis: The furnace is heated to the optimal pyrolysis temperature (typically in the range of 400-600 °C). Isobutyric anhydride is added dropwise from the dropping funnel into the hot tube. The flow rate should be controlled to ensure complete vaporization and pyrolysis.

-

Product Collection and Dimerization: The gaseous products, primarily dimethylketene and isobutyric acid, are passed through the cold traps (typically cooled with ice-water or a dry ice-acetone bath). The dimethylketene dimerizes in the collection flask.

-

Isolation and Purification: The collected mixture is allowed to stand at room temperature to ensure complete dimerization. The solid 2,2,4,4-tetramethyl-1,3-cyclobutanedione is then separated from the liquid isobutyric acid by filtration. The solid product is washed with a cold, non-polar solvent to remove any residual isobutyric acid and then purified by recrystallization or sublimation.

Potential Side Reactions and Considerations

A significant side reaction to be aware of is the isomerization of 2,2,4,4-tetramethyl-1,3-cyclobutanedione to its lactone dimer, 4-isopropylidene-3,3-dimethyl-2-oxetanone. This isomerization is catalyzed by Lewis acids, such as aluminum trichloride, and can also be promoted by heat.[1] Therefore, it is crucial to avoid acidic conditions and excessive heat during the work-up and purification steps to maximize the yield of the desired diketone.

Conclusion

The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione via the dimerization of dimethylketene is a well-established and efficient process. The choice between the dehydrohalogenation and pyrolysis methods for generating the dimethylketene intermediate will depend on the available starting materials, equipment, and desired scale of the reaction. By carefully controlling the reaction conditions and purification procedures, high yields of this versatile synthetic building block can be obtained. This guide provides the necessary technical information for researchers and professionals to successfully implement this synthesis in a laboratory setting.

References

physical and chemical properties of Tetramethyl-1,3-cyclobutanedione

This technical guide provides a comprehensive overview of the physical and chemical properties of Tetramethyl-1,3-cyclobutanedione, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Core Properties

This compound, a white to off-white crystalline solid, is a key intermediate in various chemical syntheses.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [2][3][4] |

| Molecular Weight | 140.18 g/mol | [5] |

| CAS Number | 933-52-8 | [2] |

| Appearance | White to cream crystals or powder | [2] |

| Melting Point | 114-116 °C | [5] |

| Boiling Point | 208.3 ± 15.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in chloroform. | [7] |

| InChI Key | RGCDVHNITQEYPO-UHFFFAOYSA-N | [2][8] |

| SMILES | CC1(C)C(=O)C(C)(C)C1=O | [2][5] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the dimerization of dimethylketene. This ketene is typically generated in situ from the dehydrohalogenation of isobutyryl chloride using a base such as triethylamine.[4]

Experimental Protocol: Synthesis from Isobutyryl Chloride

Materials:

-

Isobutyryl chloride

-

Triethylamine

-

Anhydrous ether (or another suitable inert solvent)

-

Hydrochloric acid (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyryl chloride in anhydrous ether.

-

Cool the solution in an ice bath.

-

Slowly add triethylamine dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur, and a precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to ensure the completion of the reaction.

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride precipitate.

-

Wash the filtrate with dilute hydrochloric acid to remove any remaining triethylamine.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., pentane or hexane) to obtain white crystals of the final product.

Chemical Reactivity

The primary chemical reactivity of this compound centers around its two carbonyl groups. A key reaction is its reduction to the corresponding diol.

Hydrogenation to 2,2,4,4-Tetramethylcyclobutanediol

This compound can be hydrogenated to form 2,2,4,4-tetramethylcyclobutanediol, a valuable monomer in the polymer industry.[4] This reduction can be achieved using various catalysts and conditions.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Catalyst (e.g., Palladium on carbon (Pd/C) or Ruthenium-based catalyst)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)

-

Hydrogen gas

-

Filter aid (e.g., Celite)

Procedure:

-

In a suitable hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon of hydrogen), place the this compound and the solvent.

-

Carefully add the hydrogenation catalyst under an inert atmosphere.

-

Seal the reaction vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure and maintain it with stirring at a specific temperature until the reaction is complete (monitored by TLC or GC).

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2,2,4,4-tetramethylcyclobutanediol.

-

The product can be further purified by recrystallization.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR | A single peak is expected for the twelve equivalent protons of the four methyl groups. | [8] |

| ¹³C NMR | Signals corresponding to the carbonyl carbons and the quaternary carbons of the cyclobutane ring, as well as the methyl carbons, would be observed. | |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of a cyclic ketone is a prominent feature. | |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. | |

| UV-Vis Spectroscopy | The near-ultraviolet spectrum exhibits maxima around 300 nm and 340 nm. |

Experimental Protocol: NMR Sample Preparation

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

Pipette

Procedure:

-

Weigh the appropriate amount of this compound into a small vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the solid.

-

Using a pipette, transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

-

Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information on its synthesis, key reactions, and spectroscopic characterization, along with detailed experimental protocols and workflow diagrams, serves as a valuable resource for professionals in research and development. The structured presentation of data is intended to support further investigation and application of this versatile chemical intermediate.

References

- 1. sites.uclouvain.be [sites.uclouvain.be]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US9145346B1 - Process for 2,2,4,4-tetramethylcyclobutane-1,3-diol crystallization - Google Patents [patents.google.com]

- 4. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Cis and Trans Isomers of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO), a unique aliphatic diol, exists as two distinct stereoisomers: cis and trans. While extensively utilized as a monomer in the synthesis of high-performance polyesters, particularly as a substitute for bisphenol A (BPA), its rigid and sterically hindered cyclobutane core presents an intriguing scaffold for applications in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans isomers of CBDO. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and explores the potential of the CBDO framework in the design of novel therapeutics.

Introduction

2,2,4,4-Tetramethyl-1,3-cyclobutanediol is a white, crystalline solid at room temperature.[2] The compound is notable for its two stereoisomers, which arise from the relative orientation of the two hydroxyl groups on the cyclobutane ring. The structural rigidity and the presence of four methyl groups impart unique physical and chemical properties to these isomers, influencing their application in both material science and potentially in the pharmaceutical field.

The primary commercial application of CBDO is as a comonomer in the production of polyesters, such as Tritan™ copolyester, where it enhances the polymer's glass transition temperature, impact strength, and hydrolytic stability.[2] In the context of drug development, the cyclobutane ring is an increasingly utilized motif. Its puckered three-dimensional structure can serve as a rigid scaffold to orient pharmacophoric groups, enhance metabolic stability, and fill hydrophobic pockets in protein targets. While direct applications of CBDO in pharmaceuticals are not extensively documented, its structural characteristics suggest its potential as a versatile building block in medicinal chemistry.[1]

Synthesis and Isomer Separation

The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol is a multi-step process that begins with isobutyric anhydride and results in a mixture of the cis and trans isomers. Subsequent separation is required to obtain the pure stereoisomers.

Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

The initial step involves the pyrolysis of isobutyric anhydride to generate dimethylketene. This highly reactive intermediate spontaneously dimerizes to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

Hydrogenation to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

The diketone is then catalytically hydrogenated to yield a mixture of cis- and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol. Common catalysts for this reduction include ruthenium, nickel, or rhodium.[2] The ratio of the isomers formed is dependent on the catalyst and reaction conditions.

Separation of Cis and Trans Isomers

A robust method for the separation of the cis and trans isomers involves their differential esterification. The mixture of diols is reacted with a low molecular weight carboxylic acid, such as formic acid. The resulting trans-diformate ester is a solid at room temperature and crystallizes out of the reaction mixture, while the cis-diformate ester remains in a liquid state. The separated esters can then be hydrolyzed back to the pure diol isomers.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of the cis and trans isomers of CBDO leads to differences in their physical and spectroscopic properties.

Table 1: Physical Properties of Cis and Trans CBDO Isomers

| Property | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | trans-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Mixture of Isomers |

| Melting Point | 162.5–163 °C | 147–148 °C | 126–134 °C[2] |

| Boiling Point | Not specified | Not specified | 210–215 °C[2] |

| Appearance | Crystalline solid | Crystalline solid | Crystalline white solid (powder)[2] |

| Ring Conformation | Non-planar (dihedral angle ~17.5°)[2] | Planar (dihedral angle 0°)[2] | - |

Table 2: Spectroscopic Data for CBDO (Mixture of Isomers)

| Spectroscopy | Data |

| ¹H NMR | A spectrum is available, with peaks around 0.8-1.0 ppm (methyl protons) and 3.1-4.6 ppm (methine and hydroxyl protons).[3] |

| ¹³C NMR | A spectrum is available.[4][5] |

| Mass Spectrometry | Data available through the NIST WebBook.[6] |

| IR Spectroscopy | Data available through the NIST WebBook.[7] |

Experimental Protocols

Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

A detailed protocol for the synthesis of the diketone intermediate can be adapted from established industrial processes. This typically involves the high-temperature pyrolysis of isobutyric anhydride in a specialized reactor, followed by the dimerization of the resulting dimethylketene.

Catalytic Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

The diketone is dissolved in a suitable solvent, such as isopropanol, and hydrogenated in a high-pressure reactor in the presence of a catalyst (e.g., 5% ruthenium on carbon). The reaction is monitored until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed to yield the crude mixture of diol isomers.

Separation of Isomers via Diformate Esters

The crude diol mixture is refluxed with an excess of formic acid in a solvent such as benzene for several hours. Upon cooling, the solid trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol diformate crystallizes and is collected by filtration. The liquid filtrate contains the cis-diformate ester.

Hydrolysis of Diformate Esters

The separated formate esters are individually hydrolyzed to their corresponding diols. This can be achieved by methanolysis, where the ester is treated with methanol in the presence of a catalytic amount of acid or base, followed by purification of the resulting diol.

Visualization of Structures and Processes

Chemical Structures

References

- 1. nbinno.com [nbinno.com]

- 2. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

- 3. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol(3010-96-6) 1H NMR [m.chemicalbook.com]

- 4. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol(3010-96-6) 13C NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- [webbook.nist.gov]

- 7. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- [webbook.nist.gov]

In-depth Technical Guide on the Health and Safety of Tetramethyl-1,3-cyclobutanedione

Disclaimer: The following guide summarizes the currently available public information on the health and safety of Tetramethyl-1,3-cyclobutanedione. It is intended for researchers, scientists, and drug development professionals. A comprehensive toxicological profile for this compound is not available in the public domain. Much of the data is derived from Safety Data Sheets (SDS) which provide basic safety information but lack in-depth experimental details.

Chemical and Physical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 933-52-8 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₂ | [1][3] |

| Molecular Weight | 140.18 g/mol | [2][3] |

| Appearance | White powder/solid | [1] |

| Melting Point | 113 - 116 °C | [1][3] |

| Boiling Point | 95 - 159 °C @ 760 mmHg | [1][2] |

| Solubility | No data available | [1] |

Hazard Identification and Classification

The classification of this compound varies across different suppliers. Some sources state that it is not a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200)[1]. However, other safety data sheets for the related compound 2,2,4,4-Tetramethyl-1,3-cyclobutanediol classify it as "Acute toxicity - Oral, Category 4" with the hazard statement "H302 Harmful if swallowed"[4][5][6]. Given the structural similarity, caution is warranted.

GHS Label Elements (for the related diol, as a precaution):

-

Pictogram: GHS07 (Exclamation mark)[5]

-

Precautionary Statements:

Toxicological Information

Detailed toxicological studies on this compound are scarce in publicly accessible literature. Much of the available data pertains to its corresponding diol. The toxicological properties have not been fully investigated[1].

Acute Toxicity: There is no acute toxicity information available for this compound itself[1]. For the related compound, 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, an oral LD50 in rats has been reported[4][5]. One source indicates a TDLo (Lowest published toxic dose) for the dione via subcutaneous route in mice, which was associated with tumorigenic effects at the site of application[3].

| Endpoint | Species | Route | Value | Reference |

| LD50 (for the diol) | Rat (female) | Oral | ca. 1500 mg/kg bw | [4] |

| LD50 (for the diol) | Rat | Oral | 2000 mg/kg | [5] |

| LD50 (for the diol) | Rat (male/female) | Dermal | > 2000 mg/kg bw | [4] |

| TDLo | Mouse | Subcutaneous | 308 mg/kg/77W-I | [3] |

Chronic Toxicity and Carcinogenicity: No comprehensive studies on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive effects of this compound are available. One safety data sheet indicates that it is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA[1]. However, the reported TDLo in mice suggests potential tumorigenic effects that warrant further investigation[3].

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. For general guidance on toxicological testing, researchers should refer to standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

A generalized workflow for assessing the safety of a novel chemical compound is presented below.

Caption: A generalized workflow for chemical safety assessment.

Handling and Safety Precautions

Engineering Controls:

-

Handle in a well-ventilated place[4].

-

Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practices[1][4].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (e.g., conforming to EN166 or NIOSH standards)[1][4].

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1][4]. Handle with gloves, which must be inspected prior to use[4].

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask (type N95) may also be appropriate[2][4].

Handling Procedures:

-

Avoid the formation of dust and aerosols[4].

-

Do not breathe dust[1].

-

Use non-sparking tools and prevent fire caused by electrostatic discharge[4].

A logical workflow for handling chemical solids like this compound in a laboratory setting is outlined below.

Caption: A general workflow for handling solid chemical compounds.

Storage

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention[1][4].

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Get medical attention[1][4].

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1][4].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[4].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam[1][4].

-

Specific Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide[1].

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary[1][4].

Exposure Limits

No occupational exposure limits (e.g., OSHA PEL or ACGIH TLV) have been established for this compound[1].

Conclusion

The available health and safety information on this compound is limited, primarily consisting of basic data from supplier SDS. There is a significant lack of in-depth, peer-reviewed toxicological studies, and no established occupational exposure limits. While some data on a related diol suggest low to moderate acute toxicity, the tumorigenic potential indicated by a TDLo study in mice highlights the need for further research. Professionals handling this compound should exercise caution, adhere to good laboratory practices, and use appropriate personal protective equipment until a more comprehensive toxicological profile is available.

References

An In-depth Technical Guide to the Reaction Mechanism of Dimethylketene Dimerization to 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimerization of dimethylketene to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione is a spontaneous and synthetically important reaction. This technical guide provides a comprehensive overview of the underlying reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the proposed pathways. The prevailing mechanistic view involves a concerted [2+2] cycloaddition, although a stepwise diradical pathway is also considered. This document aims to equip researchers with a thorough understanding of this dimerization process, facilitating its application in synthetic chemistry and drug development.

Introduction

Dimethylketene ((CH₃)₂C=C=O) is a highly reactive ketene that readily undergoes dimerization to yield the stable head-to-tail dimer, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[1] This dimerization occurs spontaneously upon the generation of dimethylketene, for instance, through the dehydrohalogenation of isobutyryl chloride with triethylamine.[1] The resulting cyclobutanedione is a valuable precursor in various industrial applications and serves as a key building block in organic synthesis. A profound understanding of the reaction mechanism is crucial for controlling the reaction outcome and optimizing synthetic strategies. This guide delves into the mechanistic intricacies of this dimerization, focusing on the widely accepted concerted pathway and the potential stepwise alternative.

Mechanistic Pathways

The formation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione from dimethylketene is predominantly understood to proceed through a concerted [2+2] cycloaddition. However, a stepwise mechanism involving a diradical intermediate is also a theoretical possibility.

Concerted [π2s + π2a] Cycloaddition

Theoretical studies suggest that the dimerization of dimethylketene follows a concerted but asynchronous [π2s + π2a] cycloaddition pathway. In this mechanism, the two dimethylketene molecules approach each other in a perpendicular fashion. The highest occupied molecular orbital (HOMO) of one ketene molecule interacts with the lowest unoccupied molecular orbital (LUMO) of the other. The formation of the two new sigma bonds occurs in a single transition state, without the formation of a discrete intermediate. Computational studies on similar ketene cycloadditions support the concerted nature of this type of reaction.[2][3]

Stepwise Diradical Pathway

An alternative, though less favored, mechanistic proposal involves a stepwise pathway proceeding through a diradical intermediate. In this scenario, the initial step is the formation of a single carbon-carbon bond between the two ketene molecules, resulting in a tetramethylene diradical intermediate. This intermediate would then undergo a subsequent ring-closure to form the cyclobutanedione product. While stepwise mechanisms involving zwitterionic or diradical intermediates are known for some [2+2] cycloadditions, the concerted pathway is generally considered to be lower in energy for the dimerization of ketenes.[4]

Quantitative Data

| Parameter | Value | Method | Reference |

| Activation Energy (Ea) | |||

| Dimerization to cyclobutanedione | 34.54 kJ/mol | DFT (B3LYP/6-311G++) | [5] |

| Dimerization to β-lactone | 61.73 kJ/mol | DFT (B3LYP/6-311G++) | [5] |

Note: The provided activation energies are for the dimerization of a generic alkyl ketene and serve as an approximation for dimethylketene.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione, adapted from literature procedures describing the in-situ generation of dimethylketene and its subsequent dimerization.[6]

Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

Materials:

-

Isobutyryl chloride

-

Triethylamine

-

Anhydrous diethyl ether (or other suitable ether solvent)

-

Hydrochloric acid (for workup)

-

Methanol and water (for purification)

-

Sodium borohydride (for subsequent reduction, if desired)

Procedure:

-

To a stirred solution of isobutyryl chloride in an anhydrous ether solvent, slowly add triethylamine at a controlled temperature (e.g., under reflux).

-

The reaction mixture is stirred for a specified period to allow for the formation of dimethylketene and its subsequent dimerization.

-

After the reaction is complete, the mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is washed with dilute hydrochloric acid and then with water to remove any remaining triethylamine and its salt.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and the solvent is removed under reduced pressure.

-

The crude product, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, can be purified by recrystallization or sublimation.

Characterization:

The identity and purity of the product can be confirmed by standard analytical techniques such as:

-

Melting Point: 112–115 °C[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the cyclobutanedione ring.

-

Mass Spectrometry (MS): To determine the molecular weight.

Conclusion

The dimerization of dimethylketene to 2,2,4,4-tetramethyl-1,3-cyclobutanedione is a facile and synthetically useful transformation. The reaction is best described by a concerted [π2s + π2a] cycloaddition mechanism, which is supported by theoretical calculations. While a stepwise diradical pathway remains a theoretical possibility, the concerted route is energetically more favorable. The provided experimental protocol offers a practical guide for the synthesis of this valuable cyclobutanedione derivative. A thorough understanding of the mechanistic details and experimental parameters is essential for researchers aiming to utilize this reaction in their synthetic endeavors. Further kinetic studies under various conditions would be beneficial to provide a more comprehensive quantitative picture of this important dimerization reaction.

References

- 1. 2,2,4,4-Tetramethylcyclobutanedione - Wikipedia [en.wikipedia.org]

- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene | Semantic Scholar [semanticscholar.org]

- 6. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]

A Guide to the Thermal Stability and Decomposition of Tetramethyl-1,3-cyclobutanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a foundational understanding of the thermal properties of Tetramethyl-1,3-cyclobutanedione. Due to a lack of extensive published data on its thermal decomposition, this document focuses on the established physical characteristics and outlines the key experimental protocols that are essential for a thorough investigation of its thermal stability. Methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are detailed to guide future research and enable the comprehensive characterization of this compound's behavior at elevated temperatures.

Introduction

This compound, a cyclic diketone, is a notable intermediate in the synthesis of various organic compounds. Its rigid, four-membered ring structure, substituted with four methyl groups, imparts unique chemical characteristics. Understanding the thermal stability and decomposition pathways of this molecule is critical for its application in chemical synthesis, materials science, and pharmaceutical development, where thermal processing is a common step. This guide summarizes the known physical properties of this compound and provides a detailed framework of the analytical techniques required to elucidate its thermal behavior.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties form the baseline for designing and interpreting thermal analysis experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₂ | [1][2] |

| Molecular Weight | 140.18 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 114-116 °C | [3] |

| Boiling Point | 95-159 °C at 750 mmHg | [3] |

| CAS Number | 933-52-8 | [1] |

Prospective Thermal Analysis Methodologies

A comprehensive understanding of the thermal stability and decomposition of this compound can be achieved through a combination of thermoanalytical techniques. The following sections detail the experimental protocols for these essential methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the onset temperature of decomposition, the kinetics of decomposition, and the presence of volatile components.

Experimental Protocol:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert TGA pan (e.g., alumina or platinum).[4]

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5][6]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[5][7]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.[7]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[8]

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: A temperature program is applied, which may include heating, cooling, and isothermal segments. A typical program would involve heating the sample from ambient temperature to above its melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).[8]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events.[9]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Sample Preparation: A very small amount of this compound (micrograms to a few milligrams) is placed in a pyrolysis sample holder.[10]

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).[11]

-

Gas Chromatography: The volatile pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.[12]

-

Mass Spectrometry: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fragmentation pattern that allows for its identification.[13]

Expected Insights from Thermal Analysis

By employing the aforementioned techniques, a comprehensive thermal profile of this compound can be established.

-

TGA will reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass lost at different stages. This is crucial for determining the upper-temperature limit for the handling and processing of the compound.

-

DSC will identify the melting point and the associated enthalpy of fusion. It can also detect any other phase transitions that may occur before decomposition.

-

Py-GC-MS will provide a detailed chemical fingerprint of the decomposition products. This information is vital for understanding the decomposition mechanism and for identifying any potentially hazardous byproducts.

Conclusion

While the existing literature provides basic physical properties of this compound, a thorough understanding of its thermal stability and decomposition behavior is currently lacking. This guide outlines the necessary experimental framework using TGA, DSC, and Py-GC-MS to address this knowledge gap. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, enabling a systematic and comprehensive characterization of the thermal properties of this important cyclic dione. The insights gained from such studies will be instrumental in ensuring its safe and effective use in various applications.

References

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Systematic Development of a Simultaneous Determination of Plastic Particle Identity and Adsorbed Organic Compounds by Thermodesorption–Pyrolysis GC/MS (TD-Pyr-GC/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epfl.ch [epfl.ch]

- 5. scribd.com [scribd.com]

- 6. tainstruments.com [tainstruments.com]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. iitk.ac.in [iitk.ac.in]

- 10. gossmanforensics.com [gossmanforensics.com]

- 11. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]

The Synthesis of Tetramethyl-1,3-cyclobutanedione: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCBD) is a versatile chemical intermediate with a unique strained-ring structure that has found significant applications in polymer chemistry and as a building block in the synthesis of complex pharmaceutical agents.[1] Its rigid, sterically hindered cyclobutane core imparts desirable properties to polymers and offers a synthetically useful scaffold for drug design. This technical guide provides an in-depth overview of the historical development of TMCBD synthesis, focusing on the core methodologies, experimental protocols, and key quantitative data.

Historical Perspective: From Ketene Discovery to Industrial Synthesis

The journey to the synthesis of tetramethyl-1,3-cyclobutanedione is intrinsically linked to the discovery and study of ketenes. In the early 20th century, Hermann Staudinger's pioneering work on these highly reactive species laid the groundwork for their synthetic applications. A pivotal moment in this field was the realization that ketenes could undergo [2+2] cycloaddition reactions to form four-membered rings.

The primary and most industrially significant route to TMCBD is the dimerization of dimethylketene. Disubstituted ketenes, such as dimethylketene, readily dimerize to form the corresponding 1,3-cyclobutanediones. This spontaneous reaction is the cornerstone of modern TMCBD production. Over the years, the focus of process development has been on the efficient and safe in-situ generation of the unstable dimethylketene intermediate.

Two main precursors have been established for the industrial-scale generation of dimethylketene: isobutyric anhydride and isobutyryl chloride.

Core Synthetic Methodologies

The synthesis of this compound is dominated by two primary industrial routes, both of which rely on the in-situ generation and subsequent dimerization of dimethylketene.

Pyrolysis of Isobutyric Anhydride

This method involves the high-temperature cracking of isobutyric anhydride to produce dimethylketene and isobutyric acid as a byproduct. The generated dimethylketene is then typically absorbed into a solvent and allowed to dimerize.

Dehydrohalogenation of Isobutyryl Chloride

A widely used laboratory and industrial method involves the dehydrohalogenation of isobutyryl chloride with a tertiary amine base, most commonly triethylamine. The reaction is typically carried out in an inert solvent, and the dimethylketene formed dimerizes spontaneously.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic routes to 2,2,4,4-Tetramethyl-1,3-cyclobutanedione.

| Synthesis Method | Precursor | Key Reagents/Conditions | Product | Reported Yield | Purity | Reference |

| Pyrolysis | Isobutyric Anhydride | Pyrolysis at 455°C and 105 Torr | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | Approx. 63 g produced in one example run | 97% | [2] |

| Dehydrohalogenation | Isobutyryl Chloride | Triethylamine, Ether (solvent), Reflux | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | Not explicitly stated, but is a common and efficient method. | High | [3] |

Experimental Protocols

Method 1: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione via Dehydrohalogenation of Isobutyryl Chloride

This protocol is a composite procedure based on the general method described in the literature and common laboratory practices for similar reactions.[3][4]

Materials:

-

Isobutyryl chloride

-

Triethylamine

-

Anhydrous diethyl ether

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is dried in an oven and assembled while hot under a stream of inert gas. The flask is charged with a solution of isobutyryl chloride in anhydrous diethyl ether.

-

Addition of Triethylamine: The flask is cooled in an ice bath, and a solution of triethylamine in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature. A voluminous precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the triethylamine hydrochloride. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The product can be further purified by recrystallization or sublimation.

Method 2: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione via Pyrolysis of Isobutyric Anhydride

This protocol is based on the process described in U.S. Patent 5,258,556.[2]

Materials:

-

Isobutyric anhydride

-

High-temperature pyrolysis apparatus (e.g., a tube furnace)

-

Absorption vessel containing 2,2,4,4-tetramethyl-1,3-cyclobutanedione as the solvent

-

Vacuum system

Procedure:

-

Pyrolysis: Isobutyric anhydride is fed into a preheater and then into a pyrolysis tube maintained at a high temperature (e.g., 455°C) and reduced pressure (e.g., 105 Torr).

-

Absorption and Dimerization: The gaseous effluent from the pyrolysis, containing dimethylketene, is passed through an absorption vessel containing molten 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The dimethylketene is absorbed and dimerizes in the solution.

-

Product Accumulation: The 2,2,4,4-tetramethyl-1,3-cyclobutanedione product accumulates in the absorption/dimerization vessel.

-

Isolation: The product can be isolated from the reaction mixture, for example, by crystallization upon cooling.

Logical and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. US5258556A - Process for the manufacture of 2,2,4,4-tetramethylcyclobutanediol - Google Patents [patents.google.com]

- 3. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]

- 4. 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- [webbook.nist.gov]

The Synthetic Versatility of Tetramethyl-1,3-cyclobutanedione: A Technical Guide for Organic Chemists

For Immediate Release

Tetramethyl-1,3-cyclobutanedione, a gem-disubstituted cyclobutanedione, is emerging as a versatile building block in modern organic synthesis. While historically recognized primarily as a precursor to the corresponding diol for polymer applications, its unique structural features and reactivity are paving the way for its use in the construction of complex molecular architectures, including spirocycles and novel heterocyclic systems. This technical guide provides an in-depth overview of the potential applications of this compound for researchers, scientists, and drug development professionals.

Core Properties and Synthesis

This compound, with the chemical formula C₈H₁₂O₂, is a white crystalline solid.[1][2] Its synthesis is typically achieved through the dimerization of dimethylketene, which can be generated from isobutyryl chloride and triethylamine.[1] The physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 933-52-8 | [1][2] |

| Molecular Formula | C₈H₁₂O₂ | [1][2] |

| Molecular Weight | 140.18 g/mol | [2] |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | 95-159 °C / 750 mmHg | [2] |

| Appearance | White crystalline solid | [1][2] |

Key Synthetic Applications

The reactivity of this compound is centered around its two carbonyl groups, which can undergo a variety of transformations.

Reduction to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD)

The most well-documented application of this compound is its reduction to 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD).[3] This diol is a valuable monomer in the polymer industry, used in the production of high-performance polyesters.[3]

Experimental Protocol: Hydrogenation of this compound

A general procedure for the hydrogenation of this compound involves the use of a suitable catalyst, such as ruthenium, nickel, or a mixed-metal oxide catalyst, under a hydrogen atmosphere.[3][4]

-

Materials: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione, Solvent (e.g., methanol, water), Catalyst (e.g., Copper-zinc-aluminum-chromium oxide), Hydrogen gas.

-

Procedure:

-

The catalyst is prepared, for instance, by co-precipitation of the metal nitrates followed by calcination and reduction.[4]

-

2,2,4,4-Tetramethyl-1,3-cyclobutanedione is dissolved in a suitable solvent.

-

The solution is charged into a high-pressure reactor containing the activated catalyst.

-

The reactor is pressurized with hydrogen to a pressure of 2.0-8.0 MPa and heated to a temperature of 140-200 °C.[4]

-

The reaction is monitored for the consumption of hydrogen.

-

Upon completion, the reactor is cooled, and the catalyst is filtered off.

-

The solvent is removed under reduced pressure to yield 2,2,4,4-tetramethyl-1,3-cyclobutanediol.

-

Logical Relationship: From Dione to Polymer Precursor

Caption: Synthetic pathway from the dione to its primary industrial application.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of cyclic ketones to lactones is a fundamental transformation in organic synthesis.[5][6] this compound can undergo this reaction to yield the corresponding lactone, which can serve as a precursor to other functionalized molecules.

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

A general protocol for the Baeyer-Villiger oxidation of a ketone using meta-chloroperoxybenzoic acid (m-CPBA) is as follows.[7]

-

Materials: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione, m-CPBA (meta-chloroperoxybenzoic acid), Dichloromethane (DCM), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve the ketone (1.0 equivalent) in DCM.

-

Add m-CPBA (e.g., 2.0 equivalents) to the solution.

-

Stir the mixture at an appropriate temperature (e.g., 45 °C) for a specified time (e.g., 48 hours).[7]

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃.

-

Dilute with saturated aqueous NaHCO₃ and extract with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Reaction Pathway: Baeyer-Villiger Oxidation

Caption: Baeyer-Villiger oxidation of the dione to form a lactone.

Wittig Olefination

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds.[8] this compound can react with phosphorus ylides to form exocyclic methylene or substituted exocyclic double bonds, opening avenues to various functionalized cyclobutane derivatives.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

A general procedure for the Wittig olefination of a ketone is outlined below.[9]

-

Materials: Methyltriphenylphosphonium bromide, Strong base (e.g., n-butyllithium or sodium amide), Anhydrous solvent (e.g., THF or diethyl ether), 2,2,4,4-Tetramethyl-1,3-cyclobutanedione, Saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add the strong base to generate the ylide.

-

Add a solution of 2,2,4,4-tetramethyl-1,3-cyclobutanedione in the anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with a suitable organic solvent (e.g., pentane or diethyl ether).

-

Wash the combined organic extracts with brine, dry over an anhydrous salt, filter, and carefully concentrate to obtain the crude product.

-

Purify by column chromatography or distillation.

-

Experimental Workflow: Wittig Olefination

Caption: Step-by-step workflow for the Wittig olefination of the dione.

Synthesis of Spiro-Heterocycles

The diketone functionality of this compound makes it an attractive substrate for the synthesis of spiro-heterocyclic compounds, which are important scaffolds in medicinal chemistry.[10] Condensation reactions with binucleophiles can lead to the formation of various spiro-heterocycles.

Conceptual Reaction Scheme: Condensation with Hydrazine Derivatives

The reaction of this compound with hydrazine or its derivatives can potentially lead to the formation of spiro-pyrazolidinone or other nitrogen-containing heterocyclic systems. This area remains largely unexplored for this specific dione but holds significant promise for generating novel molecular entities.

Logical Relationship: Spirocycle Formation

Caption: Conceptual pathway for the synthesis of spiro-heterocycles.

Future Outlook and Potential in Drug Discovery

While the current body of literature on the synthetic applications of this compound beyond its role as a polymer precursor is limited, its potential is significant. The rigid cyclobutane core and the presence of two reactive carbonyl groups make it an ideal starting material for the construction of diverse and sterically demanding molecular frameworks. Further exploration of its reactivity in cycloaddition reactions, multi-component reactions, and the synthesis of complex natural product analogues is warranted. For drug development professionals, this compound represents an underutilized scaffold that could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.[10]

This technical guide highlights the foundational reactions and potential avenues for the application of this compound in organic synthesis. As research continues, the scope of its utility is expected to expand, solidifying its position as a valuable tool for chemical innovation.

References

- 1. 2,2,4,4-Tetramethylcyclobutanedione - Wikipedia [en.wikipedia.org]

- 2. 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | C8H12O2 | CID 13617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

- 4. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]

- 5. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione to 2,2,4,4-tetramethyl-1,3-cyclobutanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCBDO) is a crucial aliphatic diol monomer used in the synthesis of high-performance polymers, such as specialty polyesters and copolyesters. Its rigid and sterically hindered cyclobutane ring imparts unique properties to these polymers, including enhanced thermal stability, chemical resistance, and optical clarity. The synthesis of TMCBDO is primarily achieved through the catalytic hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBD). This process yields a mixture of cis and trans isomers, the ratio of which can be controlled by the selection of catalyst and reaction conditions.[1] These application notes provide detailed protocols for the hydrogenation of TMCBD to TMCBDO using various catalytic systems, along with data on expected yields and stereoselectivity.

Materials and Reagents

-

Substrate: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCBD), purity ≥98%

-

Catalysts:

-

Ruthenium on carbon (Ru/C), 5 wt%

-

Raney® Nickel (slurry in water)

-

Copper-zinc-aluminum-chromium oxide catalyst

-

-

Solvents:

-

Isopropanol (IPA), reagent grade

-

Methanol, reagent grade

-

Ethyl acetate, reagent grade

-

Hydrocarbon solvents (e.g., heptane, cyclohexane)

-

-

Gases: Hydrogen (H₂), high purity (≥99.99%)

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Reagents for Analysis: Deuterated solvents for NMR, standards for GC analysis.

Experimental Protocols

Protocol 1: Hydrogenation using Ruthenium on Carbon (Ru/C) Catalyst for High cis-Isomer Ratio

This protocol is adapted from methodologies aimed at achieving a high cis to trans isomer ratio of TMCBDO.[2]

Procedure:

-

Reactor Preparation: Ensure a high-pressure autoclave reactor is clean and dry. Purge the reactor with an inert gas (N₂ or Ar) for 15-20 minutes to remove any residual air and moisture.

-

Charging the Reactor:

-

Under an inert atmosphere, charge the reactor with 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

-

Add the solvent system, which may consist of a hydrocarbon and water or a hydrocarbon and an alcohol.[2]

-

Carefully add the 5 wt% Ru/C catalyst. The typical catalyst loading is 1-5% by weight relative to the substrate.

-

-

Reaction Execution:

-

Seal the reactor and perform a leak test.

-

Purge the reactor with hydrogen gas three times to ensure an inert atmosphere is replaced with a hydrogen atmosphere.

-

Pressurize the reactor with hydrogen to the desired pressure, typically ranging from 0.4 to 7 MPa.[2]

-

Begin agitation and heat the reactor to the target temperature, generally between 60°C and 130°C.[2]

-

Maintain the reaction under these conditions for the desired duration, monitoring the reaction progress by taking samples periodically for analysis (e.g., by GC or TLC).

-

-

Work-up and Product Isolation:

-

After the reaction is complete (as determined by the cessation of hydrogen uptake or analytical monitoring), cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.[2]

-

The filtrate containing the product can be concentrated under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent to isolate the desired isomer.

-

Protocol 2: Hydrogenation using Raney® Nickel Catalyst

Raney® Nickel is a widely used catalyst for the hydrogenation of carbonyl compounds.

Procedure:

-

Catalyst Preparation:

-

Carefully wash the commercial Raney® Nickel slurry with deionized water until the washings are neutral.

-

Subsequent washes with the reaction solvent (e.g., isopropanol) can be performed to remove water.

-

-

Reactor Setup:

-

In a high-pressure autoclave reactor, add the washed Raney® Nickel catalyst under a layer of the reaction solvent to prevent ignition.

-

Add a solution of 2,2,4,4-tetramethyl-1,3-cyclobutanedione in the chosen solvent.

-

-

Hydrogenation:

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize with hydrogen to the desired pressure.

-

Heat the reaction mixture to the target temperature with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake.

-

-

Product Isolation:

-

Once the reaction is complete, cool the reactor and vent the hydrogen.

-

Carefully filter the catalyst from the reaction mixture. The pyrophoric nature of Raney® Nickel requires the filter cake to be kept wet.

-

The solvent is removed from the filtrate by rotary evaporation to yield the crude product, which can be further purified by crystallization.

-

Protocol 3: Hydrogenation using a Copper-Zinc-Aluminum-Chromium Oxide Catalyst

This protocol is based on a patented method for the high-yield synthesis of TMCBDO.[3]

Procedure:

-

Catalyst Activation: The mixed oxide catalyst may require activation (e.g., reduction in a hydrogen stream) prior to use, as per the manufacturer's instructions.

-

Reaction Setup: This process is often carried out in a continuous flow reactor packed with the catalyst. A solution of 2,2,4,4-tetramethyl-1,3-cyclobutanedione in a suitable solvent is prepared.

-

Hydrogenation:

-

Product Collection and Purification:

-

The product stream exiting the reactor is collected.

-

The solvent is removed under reduced pressure.

-

The resulting crude 2,2,4,4-tetramethyl-1,3-cyclobutanediol can be purified by distillation or crystallization.

-

Data Presentation

The following tables summarize quantitative data from various hydrogenation protocols for 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

Table 1: Hydrogenation using Copper-Zinc-Aluminum-Chromium Oxide Catalyst [3]

| Parameter | Value |

| Catalyst Composition | Copper Oxide (40-70%), Zinc Oxide (10-35%), Aluminum Oxide (10-20%), Chromium Oxide (5-10%) |

| Temperature | 140 - 200 °C |

| Pressure | 2.0 - 8.0 MPa |

| H₂/Substrate Molar Ratio | 100 - 350 |

| Conversion of TMCBD | 87.7% |

| Selectivity to TMCBDO | 85.8% |

Table 2: Hydrogenation using Ruthenium Catalyst for High cis-Isomer Ratio [2]

| Parameter | Value |

| Catalyst | Ruthenium (0.1-10 wt%) on a support (silica, alumina, carbon, etc.) |

| Temperature | 60 - 130 °C |

| Pressure | 0.4 - 7 MPa |

| Solvent System | Hydrocarbon and water or hydrocarbon and alcohol |

| Resulting cis/trans Ratio | > 2:1 up to 25:1 |

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure all equipment is properly grounded to prevent static discharge.

-

Catalysts:

-

Raney® Nickel: Pyrophoric when dry. Always handle as a slurry under water or a suitable solvent.

-

Ruthenium on Carbon: Can be pyrophoric and should be handled with care, especially when dry and exposed to air.

-

-

Reagents: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione and 2,2,4,4-tetramethyl-1,3-cyclobutanediol should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

High-Pressure Reactions: Autoclave reactors must be operated by trained personnel. Regular inspection and maintenance of the high-pressure equipment are essential.

Analytical Methods

The progress of the reaction and the isomeric ratio of the product can be determined by various analytical techniques:

-

Gas Chromatography (GC): A primary method for monitoring the disappearance of the starting material and the appearance of the product. The cis and trans isomers of TMCBDO can often be separated and quantified by GC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and determine the isomeric ratio by integrating the signals corresponding to the cis and trans isomers.

-

High-Performance Liquid Chromatography (HPLC): Can be used for reaction monitoring and product analysis.

Visualizations

Caption: Experimental workflow for the hydrogenation of TMCBD.

Caption: General reaction scheme for the hydrogenation of TMCBD.

References

- 1. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

- 2. US9238602B1 - Process for the preparation of cis-2,2,4,4-tetramethylcyclobutane-1,3-diol - Google Patents [patents.google.com]

- 3. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]

Application Notes and Protocols: Leveraging 2,2,4,4-Tetramethyl-1,3-cyclobutanediol in Advanced Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals